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Compound of Interest

Compound Name: H-Ala-Ala-OH

Cat. No.: B1265364

An In-depth Technical Guide to the Three-Dimensional Molecular Structure of H-Ala-Ala-OH
(L-Alanyl-L-alanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three-dimensional molecular
structure of the dipeptide H-Ala-Ala-OH, also known as L-Alanyl-L-alanine. The document
details its structural parameters, conformational analysis, and the experimental methodologies
used for its determination.

Introduction

H-Ala-Ala-OH is a simple dipeptide composed of two L-alanine residues linked by a peptide
bond.[1] Its defined structure and conformational flexibility make it an excellent model system
for studying the fundamental principles of peptide and protein structure. Understanding the
three-dimensional arrangement of H-Ala-Ala-OH is crucial for various fields, including
structural biology, drug design, and material science, as it provides insights into peptide folding,
stability, and molecular interactions.

Molecular Structure and Conformation

The three-dimensional structure of H-Ala-Ala-OH has been determined experimentally,
primarily through X-ray crystallography. The solid-state structure reveals specific conformations
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dictated by the planarity of the peptide bond and the rotational freedom around the single
bonds of the peptide backbone.

Key Structural Parameters

The precise bond lengths, bond angles, and torsion angles define the geometry of H-Ala-Ala-
OH. While the full crystallographic data is available through the Cambridge Crystallographic
Data Centre (CCDC) under the deposition number 749865, a summary of typical bond lengths
and angles for the constituent amino acid, L-alanine, provides a foundational understanding.[1]

Table 1: Typical Bond Lengths in L-alanine Residues

Bond Average Length (A)
Ca-C 1.525
c-0 1.250
C-N 1.330
N - Ca 1.458
Ca - CB 1521
N-H 1.040
Ca - Ha 1.090

Note: These are generalized values and can vary slightly in the dipeptide structure due to
molecular environment and interactions.

Table 2: Typical Bond Angles in L-alanine Residues
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Angle Average Angle (°)
Ca-C'-0 117.0
Ca-C'-N 116.0
O-C-N 125.0
C'-N-Ca 121.0
N-Ca-C 111.0
N - Ca - CB 110.0
C'-Ca-CpB 110.0

Note: These are generalized values and are subject to variation within the H-Ala-Ala-OH
molecule.

Conformational Analysis and Torsion Angles

The conformation of a peptide is largely defined by the torsion angles (also known as dihedral
angles) of its backbone. The key torsion angles are Phi (®), Psi (W), and Omega (w).

o Phi (®): The angle of rotation around the N-Ca bond.
e Psi (¥): The angle of rotation around the Ca-C' bond.

 Omega (w): The angle of rotation around the peptide bond (C'-N). Due to the partial double-
bond character of the peptide bond, the w angle is typically planar, adopting either a trans
(~180°) or, less commonly, a cis (~0°) conformation. For H-Ala-Ala-OH, the trans
conformation is sterically favored.

The combination of ® and W angles determines the overall fold of the peptide backbone and is
visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions
for these angles. For a simple dipeptide like H-Ala-Ala-OH, these angles are influenced by
intramolecular hydrogen bonding and crystal packing forces in the solid state. In solution, a
broader range of conformations may exist in equilibrium.

Table 3: Torsion Angles for H-Ala-Ala-OH (lllustrative)
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Torsion Angle Definition Typical Value (°)
@ (Phi) C'i-1-Ni-Cai-C'i Varies

W (Psi) Ni-Cai-C'i-Ni+1 Varies

w (Omega) Cai-C'i-Ni+1-Cai+1 ~180 (trans)

Note: Specific values for ® and W for the crystal structure can be obtained from the CCDC
deposition.

Experimental Determination of the 3D Structure

The three-dimensional structure of H-Ala-Ala-OH is primarily determined using X-ray
crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for
the solution state.

X-ray Crystallography
X-ray crystallography provides a high-resolution static picture of the molecule in its crystalline
form. The process involves several key steps:

o Crystallization: Growing well-ordered single crystals of H-Ala-Ala-OH is the first and often
most challenging step. This is typically achieved by slowly evaporating a solvent from a
saturated solution of the dipeptide.

o X-ray Diffraction: The crystal is mounted and exposed to a beam of X-rays. The electrons in
the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots.

o Data Collection and Processing: The intensities and positions of the diffracted spots are
measured as the crystal is rotated. This data is then processed to determine the unit cell
dimensions and the symmetry of the crystal.

» Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the molecule. From this map, the positions of the individual atoms are
determined (structure solution). This initial model is then refined to best fit the experimental
data.
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Experimental Workflow: X-ray Crystallography

Peptide Synthesis & Purification

'

Crystallization

'

X-ray Diffraction Data Collection

'

Structure Solution (Phasing)

'

Model Building & Refinement

'

Structure Validation & Deposition

Click to download full resolution via product page

Experimental workflow for X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of
molecules in solution, providing insights into their dynamic nature. For a dipeptide like H-Ala-
Ala-OH, the following steps are typically involved:

o Sample Preparation: The dipeptide is dissolved in a suitable solvent, often water with a small
amount of D20 for the lock signal. The concentration needs to be high enough for good
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signal-to-noise.

1D and 2D NMR Data Acquisition: A series of NMR experiments are performed.

[e]

1D *H NMR: Provides initial information about the chemical environment of the protons.

o 2D COSY (Correlation Spectroscopy): ldentifies protons that are coupled to each other
through chemical bonds (J-coupling), helping to assign protons within each alanine
residue.

o 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons
within a spin system, confirming the assignments for each residue.

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in
space (typically < 5 A), providing distance restraints that are crucial for determining the 3D
structure.

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in
the molecule.

Structure Calculation: The distance restraints from NOESY data, along with any dihedral
angle restraints derived from coupling constants (using the Karplus equation), are used as
input for molecular dynamics or distance geometry algorithms to calculate a family of
structures consistent with the experimental data.

Structure Refinement and Validation: The calculated structures are refined and validated to
ensure they are stereochemically reasonable and fit the experimental data well.
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Experimental Workflow: NMR Spectroscopy

Sample Preparation (in solution)

'

NMR Data Acquisition (COSY, TOCSY, NOESY)

'

Resonance Assignment

'

Extraction of Structural Restraints

'

Structure Calculation & Refinement

'

Structure Validation
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Experimental workflow for NMR spectroscopy.

Biological Relevance and Interactions

H-Ala-Ala-OH is not known to be a signaling molecule itself, but it serves as a substrate for
various transporters and enzymes. Its transport across cell membranes is an important
biological process. For instance, L-alanyl-L-alanine is absorbed by human intestinal Caco-2
cells through a proton/amino acid symport mechanism.[2] This transport is driven by the proton

electrochemical gradient across the cell membrane.
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Logical relationship of H-Ala-Ala-OH transport.

Conclusion

The three-dimensional structure of H-Ala-Ala-OH is well-characterized, providing a
fundamental model for understanding peptide conformation. Experimental techniques like X-ray
crystallography and NMR spectroscopy have been instrumental in elucidating its solid-state
and solution structures, respectively. The detailed structural parameters, including bond
lengths, bond angles, and torsion angles, offer a precise geometric description. While not a
signaling molecule, its interaction with cellular transport systems highlights its biological
relevance. This in-depth knowledge of H-Ala-Ala-OH's structure is invaluable for researchers in
the fields of biochemistry, drug development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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